(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has led to insights into molecular interactions with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling of these compounds have provided a deeper understanding of their binding interactions, contributing to the development of pharmacophore models for CB1 receptor ligands. This research has implications for designing drugs targeting cannabinoid receptors, highlighting the importance of specific molecular conformations and electrostatic characteristics in receptor binding (Shim et al., 2002).
Antimicrobial Activity
The synthesis and study of pyridine derivatives, including those structurally related to the compound of interest, have demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This area of research offers potential avenues for developing new antimicrobial agents based on the structural frameworks of these compounds (Patel et al., 2011).
Heterocyclic Core Replacement in Histamine H3 Receptor Antagonists
Another application involves the replacement of the central phenyl core with heterocyclic cores in diamine-based histamine H3 receptor antagonists. This approach, using structures including piperazine, has led to the discovery of high-affinity, selective antagonists with potential therapeutic applications in treating neurological disorders (Swanson et al., 2009).
Novel Coumarin-based Styryl Dyes
The compound and its related structures have been explored in the synthesis of novel coumarin-based styryl dyes. These dyes, characterized by their photophysical properties, demonstrate potential applications in materials science, specifically in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Sanap et al., 2015).
Antitumor Activity
Research on bis-indole derivatives, which share structural similarities with the compound , has revealed significant antitumor activity. These studies focus on the synthesis and evaluation of compounds with dual indole systems for their potential use in cancer therapy, contributing valuable insights into the design of new anticancer drugs (Andreani et al., 2008).
Mechanism of Action
Target of Action
The compound, also known as “5-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1H-indole”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1H-indol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(16-4-5-18-15(13-16)6-7-22-18)24-9-11-25(12-10-24)21(28)19-14-17-3-1-2-8-26(17)23-19/h4-7,13-14,22H,1-3,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYMJQRQMJDAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC=C5)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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